Fmoc-Ser(tBu)-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ser(tBu)-Pro-OH: is a compound used primarily in the field of peptide synthesis. It is a derivative of serine and proline, where the serine residue is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyl (tBu) group. This compound is valuable in the synthesis of peptides due to its stability and ease of deprotection, making it a standard building block in solid-phase peptide synthesis.
Mechanism of Action
Target of Action
Fmoc-Ser(tBu)-Pro-OH is primarily used in the field of peptide synthesis . Its primary target is the peptide chain where it is incorporated as a serine residue . The role of serine in peptides can vary widely, depending on the specific peptide sequence, but it often plays a crucial role in the function of the peptide.
Mode of Action
This compound interacts with its target (the peptide chain) through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound is coupled into the peptide sequence, effectively extending the peptide chain by one residue . The Fmoc group is then removed, leaving the serine residue incorporated into the peptide chain .
Pharmacokinetics
As this compound is primarily used in peptide synthesis, its pharmacokinetics in the traditional sense (absorption, distribution, metabolism, and excretion) are not typically relevant. Instead, its behavior during the synthesis process is of primary concern. It is known to have excellent reaction suitability for Fmoc solid-phase peptide synthesis .
Result of Action
The result of this compound’s action is the successful incorporation of a serine residue into a peptide chain . This can have various effects at the molecular and cellular level, depending on the specific peptide and its function. For instance, it could influence the activity of a peptide hormone, alter the function of a structural protein, or even change the antigenicity of a peptide in an immune response.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its incorporation into a peptide chain can be affected by the conditions of the synthesis reaction, such as temperature and pH . Additionally, the stability of the compound can be influenced by storage conditions . It is recommended to store the compound at a temperature between 2-8°C .
Biochemical Analysis
Biochemical Properties
Fmoc-Ser(tBu)-Pro-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as a building block in Fmoc solid-phase peptide synthesis . The tert-butyl group protecting the side chain can be removed under the same acid conditions that cleave the peptide from the resin .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. As a building block in peptide synthesis, it contributes to the formation of proteins that can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. It forms peptide bonds with other amino acids during the synthesis process, contributing to the formation of complex peptide structures .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under normal storage conditions . The tert-butyl group protecting the side chain can be removed under acidic conditions, which is a common step in peptide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, contributing to the formation of peptide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Ser(tBu)-Pro-OH involves several steps:
Fmoc Protection: The serine residue is first protected with a fluorenylmethyloxycarbonyl group. This is typically achieved by reacting serine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
tBu Protection: The hydroxyl group of serine is protected with a tert-butyl group. This is done by reacting the Fmoc-protected serine with tert-butyl chloride in the presence of a base like triethylamine.
Coupling with Proline: The protected serine is then coupled with proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to confirm its purity and identity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-Ser(tBu)-Pro-OH undergoes deprotection reactions to remove the Fmoc and tBu groups. This is typically achieved using piperidine for Fmoc removal and trifluoroacetic acid for tBu removal.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine (20% in dimethylformamide) for Fmoc removal; trifluoroacetic acid (95% in water) for tBu removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) as a catalyst.
Major Products:
Deprotected Serine-Proline Peptide: After deprotection, the major product is the serine-proline peptide.
Extended Peptides: When used in peptide synthesis, it forms extended peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Ser(tBu)-Pro-OH is widely used in the synthesis of peptides, which are crucial in studying protein functions and interactions.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides for protein engineering applications.
Medicine:
Drug Development: Peptides synthesized using this compound are used in the development of peptide-based drugs.
Industry:
Biotechnology: It is used in the production of peptides for various biotechnological applications, including enzyme inhibitors and diagnostic agents.
Comparison with Similar Compounds
Fmoc-Ser(tBu)-OH: Similar in structure but lacks the proline residue.
Fmoc-Pro-OH: Contains proline but lacks the serine residue with tBu protection.
Fmoc-Ser(tBu)-Gly-OH: Contains glycine instead of proline.
Uniqueness:
Combination of Serine and Proline: The combination of serine and proline residues with specific protective groups makes Fmoc-Ser(tBu)-Pro-OH unique, providing specific properties in peptide synthesis.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-16-22(24(30)29-14-8-13-23(29)25(31)32)28-26(33)34-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-23H,8,13-16H2,1-3H3,(H,28,33)(H,31,32)/t22-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGKALAMRJSQJC-GOTSBHOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.